2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid
Description
2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group at position 1 and a butoxycarbonyl ester group at position 2. The compound is likely utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive functional groups, which enable coupling reactions and derivatization. Its stereochemistry (cis/trans configuration) and physicochemical properties (e.g., lipophilicity, solubility) are influenced by the butoxycarbonyl group, distinguishing it from simpler cyclopropane derivatives .
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-butoxycarbonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-13-9(12)7-5-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
DJSPVAXZXBCUSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Route via Diazo Compounds and Alkenes
This method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts (e.g., rhodium or copper complexes). The general procedure includes:
Reactants : An alkene precursor bearing a carboxylic acid or ester functionality and a diazo compound that can generate a carbene intermediate.
Catalysts : Rhodium(II) acetate or copper(I) salts are commonly used to catalyze the carbene transfer.
Solvents and Conditions : Dichloromethane or similar solvents at low temperatures (0–25°C) to control reaction rate and selectivity.
Outcome : Formation of cyclopropane ring with the ester and acid groups positioned appropriately.
Post-reaction modifications : If necessary, esterification with butanol to introduce the butoxycarbonyl group.
This approach allows for stereoselective synthesis of cyclopropane derivatives, including 2-(butoxycarbonyl)cyclopropane-1-carboxylic acid, by controlling the catalyst and reaction conditions.
Synthesis via N-Acylmethionine Ester Cyclization (Patent US4367344A)
A well-documented industrially relevant method involves the following steps:
Starting Material : 2-acylamino-4-methylthio-butanoic acid esters (e.g., D,L-N-acetylmethionine methyl ester).
Methylation : Reaction with dimethyl sulfate to methylate the sulfur atom.
Cyclization : Treatment with an alkali metal alcoholate (e.g., sodium methoxide) at 80–150°C induces cyclopropane ring formation via intramolecular cyclization.
Saponification : The cyclized ester is saponified with aqueous alkali metal hydroxide (e.g., calcium hydroxide) at 70–150°C to hydrolyze the ester group.
Acidification : The reaction mixture is acidified with concentrated hydrochloric acid at 0–30°C to precipitate the hydrochloride salt.
Final Treatment : The hydrochloride salt is treated with propylene oxide in methanol at -5 to +20°C to yield the free amino acid derivative.
This process yields 1-amino-cyclopropane-carboxylic acid derivatives in high yield and purity, and by modifying the ester group (e.g., using butyl esters), this compound can be obtained.
Esterification of Cyclopropane-1-carboxylic Acid Derivatives
In some cases, the cyclopropane-1-carboxylic acid is first synthesized, then selectively esterified at the 2-position with butanol under acidic conditions to form the butoxycarbonyl ester. This method requires careful control to avoid over-esterification or ring opening.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclopropanation of Alkenes | Alkenes, diazo compounds | Rhodium(II) acetate, Cu salts | 0–25°C, dichloromethane | Stereoselective, versatile | Requires expensive catalysts |
| N-Acylmethionine Ester Cyclization | 2-acylamino-4-methylthio-butanoic acid esters | Dimethyl sulfate, alkali metal alcoholate | 80–150°C for cyclization; saponification at 70–150°C | High yield, industrially scalable | Use of toxic reagents (dimethyl sulfate) |
| Esterification of Cyclopropane Acids | Cyclopropane-1-carboxylic acid derivatives | Butanol, acid catalyst | Acidic conditions, reflux | Simple, direct ester formation | Risk of side reactions |
Research Findings and Notes
The cyclization step using alkali metal alcoholates is notably efficient despite the weaker basicity compared to alkali metal hydrides, which was unexpected and advantageous for industrial application.
The use of dimethyl sulfate, while effective for methylation, poses safety and environmental concerns, prompting research into alternative methylating agents.
The stereochemistry of the product can be controlled by the choice of starting materials and reaction conditions, which is critical for biological activity.
Purification typically involves extraction with organic solvents sparingly soluble in water, washing, drying, and concentration to isolate the product as a crystalline solid or oily residue.
The final product, this compound, is commercially available with purity ≥97%, molecular formula C9H14O4, and molecular weight 186.21 g/mol.
Chemical Reactions Analysis
Protection/Deprotection Reactions
The butoxycarbonyl (Boc) group serves as a transient protecting agent for amines in peptide synthesis.
| Reaction | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Boc Protection | Phosgene or Boc-anhydride, base | Protected amine intermediate | Boc group shields amino groups during peptide bond formation. |
| Acidic Deprotection | Trifluoroacetic acid (TFA), 0–25°C | Free amine + CO₂ + butanol | Acidolysis cleaves the Boc group via carbamate intermediate. |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective opening under nucleophilic or thermal conditions.
Key Reactions
-
Nucleophilic Attack :
-
Thermal Decarboxylation :
Carboxylic Acid Derivitization
The carboxylic acid group participates in standard acyl transfer reactions.
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Esterification | SOCl₂ + ROH, 0–25°C | Cyclopropane carboxylic esters | 75–90% |
| Amide Formation | DCC/HOBt, amines | Cyclopropane carboxamides | 60–85% |
| Reduction | LiAlH₄, THF, 0°C | Cyclopropane methanol derivatives | 50–70% |
Cycloaddition Reactions
The cyclopropane ring participates in [2+1] cycloadditions with carbenes or strained alkenes.
-
Example : Reaction with dichlorocarbene (CCl₂) generates bicyclo[3.1.0]hexane derivatives.
-
Conditions : Phase-transfer catalysis (PTC), 40–60°C.
Comparative Reactivity Data
Thermal stability and reaction outcomes vary with substituents:
| Derivative | Decarboxylation Temp. | Major Product |
|---|---|---|
| 2-(Butoxycarbonyl)cyclopropane-1-COOH | 340°C | Cyclopropane ketone |
| Unsubstituted cyclopropane-1-COOH | 520°C | Stable (no decarboxylation) |
Mechanistic Insights
Scientific Research Applications
Overview
2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid, also known as (1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid, is a chiral compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol. This compound features a cyclopropane ring that is substituted with a butoxycarbonyl group and a carboxylic acid functional group. Its unique structure imparts distinctive chemical properties, making it valuable in various fields, particularly organic synthesis and medicinal chemistry.
Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It can facilitate the synthesis of more complex molecules through various reactions. The following synthetic pathways are commonly employed:
- Cyclopropanation Reactions : The compound can undergo cyclopropanation to generate bicyclic structures that are useful in drug development.
- Reactivity with Nucleophiles : It can react with nucleophiles to form diverse tetrasubstituted derivatives, enhancing its utility in synthesizing complex organic compounds.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its unique structure allows for interactions with biological targets, which may lead to the development of novel drugs. Some of the key areas of research include:
- Antiviral Agents : Similar compounds have shown promise as inhibitors of viral proteases, suggesting that this compound might also possess antiviral properties .
- Antitumor Activity : The compound's structural features may allow it to interact with cancer-related pathways, making it a candidate for further investigation as an antitumor agent .
Agrochemical Applications
The compound is also being studied for its applications in agrochemicals. Its ability to serve as an intermediate in the synthesis of agrochemical products highlights its importance in agricultural science. Research indicates that compounds with similar structures can function as effective herbicides or pesticides.
Case Studies
Several case studies illustrate the applications of this compound:
- Synthesis of Bicyclic Compounds : A study demonstrated the use of this compound in synthesizing bicyclobutane derivatives through cyclopropanation reactions. These derivatives showed enhanced biological activity, underscoring the importance of this compound in generating complexity in organic molecules .
- Pharmaceutical Development : Research focused on optimizing the synthesis of this compound for use as a precursor in developing new antiviral drugs targeting hepatitis C. The study highlighted its potential role as an intermediate in synthesizing optically active compounds necessary for therapeutic efficacy .
- Cosmetic Formulations : Investigations into topical formulations utilizing this compound have shown promising results regarding skin bioavailability and therapeutic effects, indicating its versatility beyond traditional pharmaceutical applications .
Mechanism of Action
The mechanism by which 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a reactive site, participating in various biochemical reactions. The butoxycarbonyl group may influence the compound’s solubility and reactivity, affecting its interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Derivatives
Functional Group Variations
Cyclopropane carboxylic acids exhibit diverse applications based on their substituents. Key analogs include:
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Molecular Formula: C₄H₇NO₂
- CAS : 22059-21-8
- Key Features: ACC is a plant ethylene biosynthesis precursor. Unlike the target compound, ACC contains an amino group instead of an ester, making it hydrophilic and biologically active in regulating fruit ripening and stress responses .
trans-2-Cyanocyclopropane-1-carboxylic Acid
- Molecular Formula: C₅H₅NO₂
- CAS : 39891-82-2
- Key Features: The cyano group enhances electrophilicity, favoring use in click chemistry. Its lower molecular weight (123.10 g/mol) compared to the target compound (estimated ~186 g/mol) reflects reduced steric hindrance .
1-(Boc-Amino)cyclopropanecarboxylic Acid
- Molecular Formula: C₉H₁₅NO₄
- CAS : 88950-64-5
- Key Features: This Boc-protected analog shares a similar molecular weight (201.22 g/mol) with the target compound but includes an amino group, enabling peptide synthesis. The tert-butoxycarbonyl group offers steric protection, contrasting with the linear butoxy group in the target compound .
Physicochemical and Structural Properties
| Compound Name | Molecular Formula | CAS Number | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid | C₉H₁₄O₄ | Not available | Butoxycarbonyl, carboxylic acid | ~186 (calculated) | Pharmaceutical intermediates |
| 1-Ethylcyclopropanecarboxylic acid | C₆H₁₀O₂ | 150864-95-2 | Ethyl, carboxylic acid | 130.14 | Lipophilic building block |
| 2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid | C₈H₈O₂S | Not available | Thiophene, carboxylic acid | 168.21 | Heterocyclic drug design |
| 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid | C₁₂H₁₄O₃ | 1218328-99-4 | Furan, methylcyclopropyl | 206.24 | Multifunctional scaffolds |
Key Observations:
- Lipophilicity : The butoxycarbonyl group in the target compound increases lipophilicity compared to ACC (logP ~0.5 vs. ~-1.2 for ACC), enhancing membrane permeability in drug delivery .
- Reactivity: Esters like butoxycarbonyl are more hydrolytically stable than cyano or amino groups, favoring prolonged shelf-life .
- Stereochemistry: highlights stereochemical variations (e.g., trans-2-cyanocyclopropane-1-carboxylic acid vs. cis isomers), which influence binding affinity in enzyme inhibition .
Biological Activity
2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets, making it a candidate for various applications in medicinal chemistry and pharmacology.
This compound features a cyclopropane ring, which is known for its strain and reactivity. The presence of the butoxycarbonyl group enhances its lipophilicity and may influence its biological activity. The molecular formula is , with a molecular weight of 144.17 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Structure | Cyclopropane derivative |
| Functional Groups | Carboxylic acid, Butoxycarbonyl |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, influencing cellular processes such as proliferation and apoptosis.
Inhibitory Activity
Recent studies have demonstrated that derivatives of cyclopropanecarboxylic acids exhibit inhibitory activity against several kinases, which are critical in various signaling pathways. For instance, compounds similar to this compound have shown promising results in inhibiting GSK-3β and ROCK-1 kinases, which are implicated in cancer progression and neurodegenerative diseases .
Study 1: GSK-3β Inhibition
In a study evaluating the inhibitory effects of various cyclopropanecarboxylic acids on GSK-3β, it was found that compounds with structural similarities to this compound displayed IC50 values ranging from 10 to 1314 nM. Notably, modifications in the carboxamide moiety significantly influenced the potency of these compounds .
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of cyclopropanecarboxylic acids on neuronal cell lines (HT-22) and microglial cells (BV-2). Compounds derived from this class exhibited varying degrees of cytotoxicity, with some maintaining cell viability at concentrations up to 100 µM, indicating a potential therapeutic window for further development .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound can effectively bind to active sites of certain kinases, demonstrating favorable ΔG values (binding free energy), which correlate with their potential inhibitory effects .
| Compound | ΔG (kcal/mol) | Kb (M⁻¹) |
|---|---|---|
| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.9385×10⁴ |
| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10⁴ |
| (1S,2R)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.2 | 3.53×10⁴ |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(butoxycarbonyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis of cyclopropane derivatives typically involves [2+1] cycloaddition, Simmons–Smith reactions, or ring-closing strategies. For this compound, esterification of the cyclopropane core with a butoxycarbonyl group can be achieved via carbodiimide-mediated coupling (e.g., DCC/DMAP) . Yield optimization may require controlled temperature (0–5°C), anhydrous solvents (e.g., THF or DCM), and stoichiometric adjustments of activating agents. Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acidic mobile phase) is recommended .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H NMR confirms cyclopropane ring integrity (characteristic splitting patterns for adjacent CH groups, δ ~1.2–2.5 ppm) and ester/carboxylic acid protons (δ ~12–13 ppm for COOH). C NMR identifies carbonyl carbons (COOH: δ ~170–175 ppm; ester: δ ~165–170 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18, 0.1% formic acid) coupled with ESI-MS validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 228.1) .
Q. How does the steric strain of the cyclopropane ring influence the compound’s reactivity in downstream modifications?
- Methodological Answer : The cyclopropane ring’s angle strain increases susceptibility to ring-opening reactions. For example, nucleophilic attack at the ester group may compete with ring cleavage under basic conditions. To minimize side reactions, use mild bases (e.g., NaHCO) and avoid prolonged exposure to strong nucleophiles (e.g., Grignard reagents) .
Advanced Research Questions
Q. What strategies can resolve contradictions in stereochemical assignments of this compound derivatives?
- Methodological Answer : Discrepancies in stereochemical data (e.g., NOE vs. X-ray crystallography) may arise from dynamic ring puckering. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, and confirm configurations via single-crystal X-ray diffraction or computational modeling (DFT for transition-state analysis) . Cross-validate with F NMR if fluorinated analogs are synthesized .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies (e.g., 1–14 pH range, 25–60°C). Monitor hydrolysis of the ester group via HPLC: acidic conditions favor ester cleavage, while neutral/basic conditions promote cyclopropane ring opening .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for cyclopropanes). Store the compound at –20°C under inert gas (N) to prevent oxidation .
Q. What role does this compound play in designing enzyme inhibitors or prodrugs?
- Methodological Answer : The cyclopropane moiety mimics rigid peptide bonds, making it valuable in protease inhibitor design (e.g., targeting viral proteases). The butoxycarbonyl group enhances lipophilicity for membrane permeability, while the carboxylic acid allows salt formation (improving solubility). For prodrugs, ester-to-acid conversion via esterases can be studied using in vitro hepatocyte models .
Data Analysis & Experimental Design
Q. How should researchers interpret conflicting bioactivity data for analogs of this compound?
- Methodological Answer : Contradictions may arise from off-target effects or assay variability. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) and structure-activity relationship (SAR) studies. Molecular docking (e.g., AutoDock Vina) can predict binding modes, while meta-analysis of PubChem BioAssay data (AID 1259381) identifies trends .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Methodological Answer :
- LogP/Dissociation Constants : Use MarvinSketch or ACD/Labs for pKa prediction (carboxylic acid: ~4.5; ester: non-ionizable).
- Solubility : COSMO-RS or SwissADME estimates aqueous solubility (~0.1–1 mg/mL at pH 7.4) .
Safety & Handling
Q. What precautions are necessary when handling this compound in biological assays?
- Methodological Answer : The compound may irritate mucous membranes. Use PPE (gloves, goggles) and work in a fume hood. For in vitro studies, prepare stock solutions in DMSO (≤10% final concentration) to avoid solvent toxicity. Dispose of waste via approved chemical waste protocols (incineration at >800°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
